2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol is a heterocyclic compound that features both triazole and pyrazole rings These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reagents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole: Known for its antimicrobial and anticancer properties.
1H-pyrazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
5-amino-2H-1,2,3-triazole: Studied for its potential as an energetic material.
Uniqueness
2-[5-amino-3-(1H-1,2,3-triazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of both triazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H10N6O |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[5-amino-3-(2H-triazol-4-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C7H10N6O/c8-7-3-5(6-4-9-12-10-6)11-13(7)1-2-14/h3-4,14H,1-2,8H2,(H,9,10,12) |
InChI Key |
WJQJVLKWEZMUOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1C2=NNN=C2)CCO)N |
Origin of Product |
United States |
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